molecular formula C9H6ClFO B3415490 (2E)-3-(2-Fluorophenyl)acryloyl chloride CAS No. 208922-47-8

(2E)-3-(2-Fluorophenyl)acryloyl chloride

Cat. No.: B3415490
CAS No.: 208922-47-8
M. Wt: 184.59 g/mol
InChI Key: JTDODVLEWOIHOB-AATRIKPKSA-N
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Description

(2E)-3-(2-Fluorophenyl)acryloyl chloride (CAS 208922-47-8) is an organofluorine compound with the molecular formula C9H6ClFO and a molecular weight of 184.59 g/mol [ citation:1 ][ citation:2 ]. This compound features an acryloyl chloride group attached to a 2-fluorophenyl ring via an ethylene (E) configuration, making it a valuable electrophilic building block in organic synthesis. As an acid chloride, it is highly reactive towards nucleophiles, such as amines and alcohols, facilitating its primary use in synthesizing more complex molecules like acrylamides and esters [ citation:8 ]. While specific biological studies on this exact molecule are limited, its core structure is a derivative of chalcone, a class of compounds widely recognized in medicinal chemistry research for their diverse pharmacological potential. Chalcones and their synthetic intermediates are investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, largely due to the reactivity of their α,β-unsaturated carbonyl system [ citation:4 ]. Researchers may employ this reagent to create novel chalcone derivatives or other fluorinated compounds for use in drug discovery and material science. Handle with extreme care; this compound is classified as hazardous (H302, H314) and is corrosive, causing severe skin burns and eye damage [ citation:1 ]. For Research Use Only. Not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(2-fluorophenyl)prop-2-enoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFO/c10-9(12)6-5-7-3-1-2-4-8(7)11/h1-6H/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDODVLEWOIHOB-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208922-47-8
Record name 208922-47-8
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Advanced Synthetic Methodologies for 2e 3 2 Fluorophenyl Acryloyl Chloride

Synthesis via Carboxylic Acid Precursors

The most conventional and direct route to (2E)-3-(2-Fluorophenyl)acryloyl chloride is through the chlorination of its corresponding carboxylic acid, (2E)-3-(2-Fluorophenyl)acrylic acid. This transformation involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with a chlorine (-Cl) atom, a fundamental reaction in organic synthesis.

Reagents and Protocols for Carboxylic Acid Chlorination

Several chlorinating agents are effective for converting carboxylic acids to acyl chlorides. The choice of reagent often depends on factors such as substrate sensitivity, desired purity, and process scale. The most common reagents include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). oc-praktikum.de

Thionyl Chloride (SOCl₂): This is a widely used reagent due to its affordability and the convenient removal of byproducts. The reaction between a carboxylic acid and thionyl chloride produces the acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, which can be easily vented from the reaction mixture. wikipedia.org The reaction is often performed neat or in an inert solvent like toluene or dichloromethane and may be heated to reflux to ensure completion. oc-praktikum.decommonorganicchemistry.com

Oxalyl Chloride ((COCl)₂): Considered a milder and more selective reagent than thionyl chloride, oxalyl chloride is particularly useful for sensitive substrates. wikipedia.org It reacts with carboxylic acids to form the acyl chloride, with the byproducts being carbon dioxide (CO₂), carbon monoxide (CO), and HCl. wikipedia.org This reaction is typically run at or below room temperature in an inert solvent like dichloromethane. A catalytic amount of N,N-dimethylformamide (DMF) is almost always required to facilitate the reaction. commonorganicchemistry.com The DMF catalyst first reacts with oxalyl chloride to form an active Vilsmeier reagent, which is the actual species that activates the carboxylic acid. wikipedia.orgwikipedia.orgyoutube.com

Phosphorus Pentachloride (PCl₅): This solid reagent reacts vigorously with carboxylic acids at room temperature. The products are the desired acyl chloride, hydrogen chloride gas, and phosphorus oxychloride (POCl₃). oc-praktikum.de A key drawback is the difficulty in separating the acyl chloride from the phosphorus oxychloride byproduct, which often requires careful fractional distillation.

Chlorinating ReagentTypical ByproductsCommon ConditionsAdvantagesDisadvantages
Thionyl Chloride (SOCl₂)SO₂, HCl (gaseous)Neat or inert solvent, reflux oc-praktikum.deCost-effective, gaseous byproducts simplify purification wikipedia.orgHarsh conditions may not be suitable for sensitive molecules
Oxalyl Chloride ((COCl)₂)CO₂, CO, HCl (gaseous)Inert solvent (e.g., DCM), RT, catalytic DMF commonorganicchemistry.comMild, high selectivity, volatile byproducts wikipedia.orgwikipedia.orgHigher cost, potential for carcinogen formation with DMF catalyst wikipedia.org
Phosphorus Pentachloride (PCl₅)POCl₃, HClNeat or inert solvent, room temperatureHighly reactiveSolid reagent, difficult separation from POCl₃ byproduct oc-praktikum.de

Optimization of Reaction Conditions and Yield for Acyl Chloride Formation

Achieving high yield and purity in the synthesis of this compound requires careful optimization of several reaction parameters.

Temperature Control: For reactions with thionyl chloride, heating is often necessary to drive the reaction to completion. A typical protocol for a similar substrate, cinnamic acid, involves heating at 50°C initially, followed by an extended period at 80°C. oc-praktikum.de In contrast, reactions with oxalyl chloride are typically performed at room temperature or cooler to maintain selectivity and prevent side reactions. commonorganicchemistry.com

Catalyst Use: The use of catalytic DMF with oxalyl chloride is a prime example of optimization. DMF accelerates the reaction significantly, allowing for milder conditions and shorter reaction times. wikipedia.orgcommonorganicchemistry.com For thionyl chloride reactions, DMF can also serve as a catalyst. wikipedia.org

Solvent Choice: Inert solvents such as dichloromethane (DCM), toluene, or acetonitrile are commonly used to facilitate the reaction and control its temperature. commonorganicchemistry.com The choice of solvent can impact reaction rate and ease of product isolation.

Stoichiometry and Purification: Using a slight excess of the chlorinating agent can ensure full conversion of the carboxylic acid. After the reaction, excess reagent is typically removed by distillation under reduced pressure. oc-praktikum.de For many applications, the crude acyl chloride is of sufficient purity after the removal of excess reagent and solvent, though high-purity requirements may necessitate vacuum distillation. oc-praktikum.de

ParameterThionyl Chloride MethodOxalyl Chloride MethodImpact on Optimization
TemperatureElevated (reflux, ~80°C) oc-praktikum.deRoom Temperature or below commonorganicchemistry.comControls reaction rate and prevents degradation of sensitive substrates.
CatalystDMF (optional) wikipedia.orgDMF (catalytic, essential) commonorganicchemistry.comIncreases reaction speed and allows for milder conditions.
SolventToluene, DCM, or neat DCM, THF commonorganicchemistry.comAids in heat transfer and substrate solubility.
Work-upDistillation of excess SOCl₂ oc-praktikum.deEvaporation of solvent and byproductsCrucial for isolating the pure acyl chloride product.

Alternative and Emerging Synthetic Routes to this compound Analogs

Olefination Strategies Preceding Acyl Halide Formation

Olefination reactions are powerful tools for forming carbon-carbon double bonds. To synthesize the backbone of this compound, a common strategy is the Horner-Wadsworth-Emmons (HWE) reaction. nih.gov This approach typically yields the α,β-unsaturated ester with high (E)-selectivity, which can then be hydrolyzed to the carboxylic acid and subsequently chlorinated.

A plausible HWE route would involve:

Reacting 2-fluorobenzaldehyde with a phosphonate reagent, such as triethyl phosphonoacetate , in the presence of a base (e.g., sodium hydride or DBU). rsc.org

This reaction forms ethyl (2E)-3-(2-fluorophenyl)acrylate .

The resulting ester is then hydrolyzed (e.g., using sodium hydroxide followed by acidic workup) to yield (2E)-3-(2-fluorophenyl)acrylic acid .

Finally, the carboxylic acid is converted to the target acyl chloride using the methods described in section 2.1.

This multi-step approach offers versatility in introducing various substituents on the phenyl ring or the acrylate (B77674) backbone by starting with different aldehydes and phosphonate reagents. researchgate.net

Transition Metal-Catalyzed Carbonylation Pathways

Transition metal catalysis offers advanced, atom-economical methods for constructing carbonyl compounds. Palladium-catalyzed carbonylation reactions are particularly relevant for synthesizing acyl derivatives. rsc.org A potential, albeit less common, route to analogs of this compound could involve the carbonylative coupling of a vinyl halide. acs.org

For instance, a 2-fluoro-substituted vinyl halide could react with carbon monoxide (CO) in the presence of a palladium catalyst. acs.orgnih.gov This process, known as carbonylative Heck reaction or carbonylative cross-coupling, generates an acyl-palladium intermediate that can then be converted to various carbonyl compounds. rsc.orgrsc.org While direct synthesis of the acyl chloride via this route is challenging, the reaction can produce esters or amides that serve as precursors. For example, reacting a vinyl halide with CO and an alcohol would yield an α,β-unsaturated ester, which could then be processed as described previously. acs.orgacs.org This pathway is a subject of ongoing research and offers novel entries into complex molecular structures.

Sustainable and Scalable Production Research for this compound

The industrial production of reactive intermediates like acyl chlorides presents challenges related to safety, waste generation, and scalability. Modern research focuses on developing more sustainable and efficient manufacturing processes.

A key area of development is the use of continuous-flow microreactors . researchgate.netnih.gov This technology offers significant advantages over traditional batch processing for the synthesis of unstable and hazardous compounds like acryloyl chlorides. researchgate.netnih.gov

Key benefits include:

Enhanced Safety: The small reaction volumes within a microreactor minimize the risk associated with handling highly reactive or exothermic reactions. nih.gov

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio allows for precise temperature control, preventing runaway reactions and the formation of byproducts.

Increased Efficiency and Yield: Continuous-flow systems can achieve near-quantitative conversions in very short residence times (minutes), significantly improving throughput. nih.govsemanticscholar.org

Scalability: Scaling up production involves running the reactor for longer periods or using multiple reactors in parallel, rather than re-optimizing conditions for larger vessels. mdpi.com

Sustainability: These systems often allow for solvent-free conditions and the use of near-equimolar amounts of reagents, reducing waste and improving atom economy. researchgate.net

Research on the synthesis of acryloyl chloride in a continuous-flow system has demonstrated that the oxalyl chloride/DMF method is highly sustainable, achieving nearly full conversion within 1 to 3 minutes under solvent-free conditions. nih.gov Applying such green chemistry principles to the production of this compound could lead to a safer, more efficient, and environmentally friendly industrial process. researchgate.netresearchgate.net

Green Chemistry Principles in Acyl Chloride Synthesis

The application of green chemistry principles to the synthesis of acyl chlorides primarily focuses on replacing hazardous reagents, minimizing waste, and utilizing more environmentally benign reaction conditions. The classic conversion of carboxylic acids to acyl chlorides often employs reagents like thionyl chloride (SOCl₂), phosgene (COCl₂), or oxalyl chloride, which present significant safety and environmental challenges wikipedia.org.

Reagent Substitution: A core tenet of green chemistry is the use of safer alternatives to toxic reagents. Phosgene, a highly toxic gas, has been largely replaced in many applications by liquid substitutes like diphosgene (trichloromethyl chloroformate) and the solid triphosgene (bis(trichloromethyl) carbonate) . Triphosgene, for instance, can be used to convert acrylic acid to acryloyl chloride, offering a safer, solid alternative to gaseous phosgene google.com. While reagents like thionyl chloride and oxalyl chloride are common in laboratory synthesis due to the convenient removal of their gaseous byproducts (SO₂, HCl, CO, CO₂), they are still highly corrosive and reactive wikipedia.orglibretexts.org.

Alternative Solvents and Reaction Conditions: The choice of solvent is critical in green synthesis. Many traditional syntheses use chlorinated hydrocarbons, which are environmentally persistent and toxic. Research has demonstrated the successful synthesis of amides from acid chlorides in Cyrene™, a bio-based dipolar aprotic solvent, eliminating the need for solvents like dimethylformamide (DMF) and dichloromethane rsc.org. Furthermore, performing reactions under solvent-free conditions represents an ideal green methodology. The synthesis of acryloyl chloride has been achieved under solvent-free conditions using oxalyl chloride in a continuous-flow microreactor, which also enhances safety and control over the highly reactive compound researchgate.net. Electrochemical methods are also emerging as a green alternative for reactions involving acyl chlorides, offering a way to avoid harsh reagents rsc.org.

Table 1: Comparison of Chlorinating Agents for Acyl Chloride Synthesis based on Green Chemistry Principles

Development of Catalytic Systems for Efficient Production

Catalysis is fundamental to improving the efficiency and selectivity of chemical reactions, including the synthesis of this compound. Catalysts can lower the activation energy, allowing reactions to proceed under milder conditions and often with higher yields and fewer byproducts.

Nucleophilic Catalysis: The most common catalysts for the conversion of carboxylic acids to acyl chlorides using thionyl chloride or oxalyl chloride are N,N-disubstituted formamides, such as N,N-dimethylformamide (DMF) wikipedia.orggoogle.com. The catalytic cycle involves the reaction of DMF with the chlorinating agent (e.g., oxalyl chloride) to form a Vilsmeier reagent, an iminium intermediate wikipedia.org. This highly reactive intermediate then reacts with the carboxylic acid to form the acyl chloride, regenerating the DMF catalyst in the process. This catalytic approach significantly increases the reaction rate compared to the uncatalyzed process google.com. Other bases like pyridine (B92270) can also serve as nucleophilic catalysts in these transformations wikipedia.org.

Immobilized Catalysts for Reusability: A key aspect of efficient and sustainable production is the ability to recover and reuse the catalyst. To this end, methods for preparing acyl chlorides using immobilized, solid-supported catalysts have been developed google.com. In this process, a liquid carboxylic acid (or a solution of a solid one) is reacted with an acylating agent in the presence of the heterogeneous catalyst. After the reaction, the catalyst can be simply recovered by filtration and reused in subsequent batches. This approach reduces costs, minimizes waste discharge, and is highly suitable for continuous or large-scale industrial production google.com.

Novel Catalytic Approaches: Research into more advanced catalytic systems is ongoing. Photochemical catalysis, for example, has been used to generate acyl radicals from acyl chloride precursors for use in subsequent reactions like Giese-type additions researchgate.net. While this applies to the reactions of acyl chlorides, the development of light-mediated systems for their formation is an active area of research. Continuous-flow systems, often used for unstable compounds like acryloyl chloride, represent a process intensification strategy that maximizes efficiency. These systems allow for rapid, controlled reactions with minimal reagent amounts at any given time, leading to high conversions and yields in minutes researchgate.net.

Table 2: Overview of Catalytic Systems for Acyl Chloride Synthesis

Chemical Reactivity and Mechanistic Studies of 2e 3 2 Fluorophenyl Acryloyl Chloride

Nucleophilic Acyl Substitution Reactions

The most common reactions of acyl chlorides, including (2E)-3-(2-Fluorophenyl)acryloyl chloride, involve nucleophilic acyl substitution. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the displacement of the chloride leaving group. This process is fundamental to the synthesis of a wide array of carboxylic acid derivatives.

Aminolysis and Amide Bond Formation

The reaction of this compound with primary and secondary amines, known as aminolysis, readily forms the corresponding amides. This reaction is a highly efficient method for creating amide bonds. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by the elimination of hydrogen chloride, which is typically neutralized by a base or an excess of the amine.

A specific example of this reaction is the synthesis of (S,E)-3-(2-fluorophenyl)-N-(1-(3-(pyridin-3-yloxy)phenyl)ethyl)-acrylamide, a potent KCNQ2 (Kv7.2) opener with potential applications in the treatment of neuropathic pain. leah4sci.com This highlights the utility of this compound in the preparation of biologically active molecules.

Amine ReactantProductNotes
Primary Amine (R-NH₂)N-Alkyl-(2E)-3-(2-fluorophenyl)acrylamideGeneral reaction.
Secondary Amine (R₂NH)N,N-Dialkyl-(2E)-3-(2-fluorophenyl)acrylamideGeneral reaction.
(S)-1-(3-(pyridin-3-yloxy)phenyl)ethanamine(S,E)-3-(2-fluorophenyl)-N-(1-(3-(pyridin-3-yloxy)phenyl)ethyl)-acrylamideSynthesis of a KCNQ2 opener. leah4sci.com

Alcoholysis and Esterification

This compound reacts with alcohols in a process called alcoholysis to yield esters. This esterification reaction is another example of nucleophilic acyl substitution. While specific examples for the 2-fluoro isomer are not abundant in the literature, the synthesis of 2-acetylphenyl (2E)-3-(4-fluorophenyl)acrylate from 4-fluorocinnamic acid and 2-hydroxyacetophenone (B1195853) provides a relevant model. This reaction proceeds via the formation of the corresponding acyl chloride, demonstrating the general applicability of this method for the synthesis of various acrylate (B77674) esters.

Alcohol ReactantProductReaction Conditions
General Alcohol (R-OH)Alkyl (2E)-3-(2-fluorophenyl)acrylateTypically in the presence of a base like pyridine (B92270) or triethylamine.
2-Hydroxyacetophenone2-Acetylphenyl (2E)-3-(2-fluorophenyl)acrylateAnalogous reaction with the 4-fluoro isomer suggests this is a viable route.

Reactions with Carbon-Based Nucleophiles and Organometallic Reagents

The reaction of acyl chlorides with carbon-based nucleophiles, particularly organometallic reagents, is a powerful tool for carbon-carbon bond formation. While Grignard reagents typically react with acyl chlorides to produce tertiary alcohols after double addition, organocuprates (Gilman reagents) are known to react with acyl chlorides to selectively form ketones. researchgate.netchemistrysteps.com This is because the second addition to the intermediate ketone is much slower with the less reactive organocuprate.

Therefore, it is expected that the reaction of this compound with a lithium dialkylcuprate (R₂CuLi) would yield a substituted α,β-unsaturated ketone, specifically an alkyl (2E)-3-(2-fluorophenyl)propenyl ketone. This provides a synthetic route to a variety of ketone derivatives.

Organometallic ReagentExpected ProductNotes
Lithium Dialkylcuprate (R₂CuLi)(3E)-4-(2-Fluorophenyl)-1-alkylbut-3-en-2-oneSelective formation of a ketone. researchgate.netchemistrysteps.com
Grignard Reagent (RMgX)Tertiary AlcoholExpected to undergo double addition.

Electrophilic Additions to the Carbon-Carbon Double Bond

The α,β-unsaturated system in this compound can undergo electrophilic addition reactions, although the electron-withdrawing nature of the carbonyl group and the fluorophenyl ring can influence the reactivity of the double bond.

Halogenation Reactions of the α,β-Unsaturated System

The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the carbon-carbon double bond is a common reaction for alkenes. In the case of cinnamic acid and its derivatives, halogenation can occur. researchgate.net The reaction of this compound with a halogen is expected to yield the corresponding dihalo-substituted propanoyl chloride. The electron-withdrawing nature of the acyl chloride and the 2-fluorophenyl group would likely decrease the nucleophilicity of the double bond, potentially requiring more forcing conditions compared to simple alkenes.

HalogenExpected Product
Bromine (Br₂)(2,3-Dibromo)-3-(2-fluorophenyl)propanoyl chloride
Chlorine (Cl₂)(2,3-Dichloro)-3-(2-fluorophenyl)propanoyl chloride

Hydrohalogenation and Related Additions

The addition of hydrogen halides (HX) to alkenes, known as hydrohalogenation, typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen substituents, and the halide adds to the more substituted carbon, proceeding through the most stable carbocation intermediate. youtube.com However, in the case of α,β-unsaturated carbonyl compounds, the regioselectivity can be more complex due to the electronic effects of the carbonyl group.

For this compound, the addition of a hydrogen halide would likely result in the halogen adding to the β-carbon due to the resonance-withdrawing effect of the carbonyl group, which destabilizes a carbocation at the α-position. The fluorine atom on the phenyl ring is not expected to alter this general regioselectivity. Anti-Markovnikov addition can sometimes be achieved under radical conditions, particularly with HBr in the presence of peroxides. libretexts.org

ReagentExpected Major Product (Markovnikov Addition)
Hydrogen Bromide (HBr)3-Bromo-3-(2-fluorophenyl)propanoyl chloride
Hydrogen Chloride (HCl)3-Chloro-3-(2-fluorophenyl)propanoyl chloride

Cycloaddition Reactions Involving the Acryloyl Moiety

Cycloaddition reactions are a class of chemical reactions in which two or more unsaturated molecules, or different parts of the same molecule, combine to form a cyclic adduct. The acryloyl moiety, with its conjugated system of a carbon-carbon double bond and a carbonyl group, is a potential dienophile in [4+2] cycloadditions (like the Diels-Alder reaction) or a dipolarophile in [3+2] cycloadditions.

Despite the theoretical potential for this compound to participate in such reactions, dedicated studies detailing its behavior as a reactant in cycloadditions are not available in the reviewed literature. Research has been conducted on intramolecular cycloadditions involving the acryloyl group, for instance, in the reaction of tetrazines with acryloyl chloride, which proceeds through an intermediate acryloyl ester or amide. nih.gov However, these studies utilize acryloyl chloride as a reagent to form the reactive species, rather than investigating the cycloaddition reactivity of a substituted acryloyl chloride like the title compound itself. Similarly, studies on [3+2] cycloadditions of related fluoro-substituted compounds, such as diethyl (E)-2-fluoromaleate, have been reported, but this does not provide direct data on this compound. researchgate.net

Intramolecular Cyclization Pathways and Rearrangements

Intramolecular cyclization refers to the formation of a cyclic molecule from a single acyclic precursor. This compound possesses functionalities that could theoretically undergo such reactions, for example, through Friedel-Crafts acylation onto the fluorophenyl ring to form a fluorinated indenone derivative.

However, a thorough search of scientific databases and journals did not yield any specific studies or experimental data on the intramolecular cyclization pathways or rearrangement reactions of this compound.

Transition Metal-Catalyzed Transformations

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a vast array of chemical transformations with high efficiency and selectivity. mdpi.com Acyl chlorides and vinyl fluorides are both functionalities known to participate in various transition metal-catalyzed reactions.

Despite the presence of these reactive sites in this compound, specific research detailing its behavior in the requested transition metal-catalyzed transformations has not been found. The following subsections discuss the general principles of these reactions.

Suzuki-Miyaura Coupling: This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. nih.govmdpi.com It is a powerful method for forming carbon-carbon bonds. While the fluorophenyl group of the title compound could potentially be derived from a Suzuki-Miyaura reaction, or the entire molecule used as a coupling partner, no specific examples involving this compound have been documented in the literature. The reactivity of acyl chlorides in this context is not as common as that of aryl halides.

Stille Reaction: The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organic electrophile, such as an acyl chloride. wikipedia.orglibretexts.org This reaction is particularly effective for the synthesis of ketones from acyl chlorides. wikipedia.org

Table 1: General Conditions for Stille Carbonylative Cross-Coupling This table illustrates typical components for a Stille reaction involving an acyl chloride, not specific data for the title compound.

Component Example Purpose
Electrophile R-COCl (Acyl Chloride) Carbonyl and R-group source
Nucleophile R'-Sn(Alkyl)₃ R'-group source
Catalyst Pd(PPh₃)₄ or Pd₂(dba)₃ Facilitates the catalytic cycle
Ligand PPh₃, AsPh₃ Stabilizes the metal center and influences reactivity
Solvent THF, DMF, Toluene Reaction medium

| Additive | CuI | Can accelerate the transmetalation step |

Although the Stille reaction is well-suited for acyl chlorides, no published research specifically reports the use of this compound as a substrate in this transformation.

Carbonylation: These reactions involve the introduction of a carbonyl group (C=O) into an organic molecule, often using carbon monoxide (CO) and a transition metal catalyst. nih.gov

Decarbonylation: This is the reverse process, involving the removal of a carbonyl group. Palladium catalysts are known to effect the decarbonylation of acyl chlorides, typically at high temperatures, to yield the corresponding chloro-alkane or -arene.

A review of the available literature and chemical databases found no specific studies on the carbonylation or decarbonylation of this compound.

Derivatization and Functionalization Strategies Utilizing 2e 3 2 Fluorophenyl Acryloyl Chloride

Synthesis of Novel Heterocyclic Systems

The compound is a key intermediate for synthesizing heterocyclic structures, which are prevalent in pharmaceuticals and functional materials. Its reaction with various bidentate nucleophiles allows for the construction of diverse ring systems. ekb.eg

(2E)-3-(2-Fluorophenyl)acryloyl chloride reacts with binucleophiles containing nitrogen to form a variety of nitrogen-based heterocycles. ekb.eg For instance, reactions with hydrazines can yield pyrazole (B372694) derivatives, while reactions with 1,2-diamines, such as o-phenylenediamine, can lead to the formation of benzodiazepine (B76468) systems. The general mechanism involves an initial acylation at one of the nitrogen atoms, followed by an intramolecular Michael addition of the second nitrogen to the electron-deficient double bond, and subsequent cyclization and dehydration. The specific outcome can be influenced by reaction conditions and the nature of the nucleophile. ekb.egislandscholar.ca

The synthesis of pyrazoles, for example, has been achieved through the reaction of arylchlorocarbenes with 1,2-diazabuta-1,3-dienes, highlighting a methodology that can be applied to create a variety of nitrogen-containing heterocycles. islandscholar.ca Similarly, acryloyl chlorides are utilized in the construction of pyrimidines and other N-heterocycles that show significant biological activities. mdpi.com

Table 1: Examples of Nitrogen-Containing Heterocycles from Acryloyl Chloride Derivatives

Reactant Heterocyclic Product General Significance
Hydrazine (B178648) Pyrazole Core structure in many pharmaceuticals.
o-Phenylenediamine 1,5-Benzodiazepine Important class of psychoactive drugs.
Amidines Pyrimidine (B1678525) Found in nucleic acids and various drugs.

When this compound is treated with binucleophiles containing oxygen or sulfur atoms, the corresponding oxygen or sulfur heterocycles are formed. For example, its reaction with 2-aminophenol (B121084) can produce benzoxazine (B1645224) derivatives. ekb.eg In this reaction, the amino group typically acts as the initial nucleophile, attacking the acyl chloride. This is followed by cyclization involving the hydroxyl group.

Similarly, reactions with 2-aminothiophenol (B119425) can yield benzothiazepine (B8601423) derivatives. The synthesis of sulfur-rich heterocycles, such as 3H-1,2-dithioles, has been reported from the sulfurization of α,β-unsaturated thioketones, which can be conceptually related to precursors derived from acryloyl chlorides. mdpi.com The reaction of acryloyl chloride derivatives with bidentate sulfur nucleophiles is a known route to various sulfur-containing rings. ekb.eg

Preparation of Functionalized Alkenes and Alkanes

The inherent structure of this compound allows it to be a starting point for a range of functionalized alkenes and alkanes. The acyl chloride can be converted into other functional groups, such as esters, amides, or ketones, through reactions with alcohols, amines, or organometallic reagents, respectively, while preserving the alkene moiety. These reactions are typically high-yielding and proceed under mild conditions. nih.gov

Furthermore, the carbon-carbon double bond can undergo various transformations. For instance, it can be dihydroxylated, epoxidized, or hydrogenated. Catalytic hydrogenation of the double bond would lead to the corresponding saturated compound, 3-(2-Fluorophenyl)propanoyl chloride. This saturated derivative can then be used in further reactions to create functionalized alkanes. The choice of catalyst and reaction conditions can allow for selective reduction of the double bond without affecting the acyl chloride or the aromatic ring. Acryloyl chlorides are recognized as versatile building blocks for such transformations. researchgate.net

Incorporation into Polymeric and Supramolecular Architectures

The dual reactivity of this compound makes it a suitable candidate for creating advanced materials with tailored properties.

Acryloyl chloride and its derivatives are well-known monomers in the field of polymer chemistry. nih.gov this compound can undergo polymerization, primarily through its vinyl group, to form polymers with reactive acyl chloride side chains. These side chains can then be post-functionalized by reacting them with various nucleophiles, allowing for the synthesis of a wide array of functional polymers from a single backbone. This approach is highly modular and allows for precise control over the final properties of the polymer. Monofunctional acrylics are fundamental in shaping the polymer backbone and determining properties like glass transition temperature and hydrophobicity. woomyoung.co.kr The homopolymer of 2-propenoyl chloride is a known material, indicating the potential for its derivatives to polymerize. nih.gov

Table 2: Polymerization Potential and Post-Functionalization

Polymerization Method Resulting Polymer Post-Functionalization Reactant Functionalized Polymer
Free Radical Polymerization Poly[this compound] Alcohols (R-OH) Poly[(2E)-3-(2-fluorophenyl)acrylate esters]

The high reactivity of the acyl chloride group makes this compound an excellent agent for surface modification. bldpharm.com Surfaces that possess nucleophilic functional groups, such as hydroxyl groups on silica (B1680970) or cellulose, or amine groups on functionalized substrates, can be readily grafted with this molecule. This covalent attachment, often termed "grafting to," results in a robustly modified surface where the properties are dictated by the fluorophenylacryloyl moiety. mdpi.com

This surface functionalization can be used to alter surface properties like hydrophobicity, adhesion, and biocompatibility. The attached molecules can also serve as an anchor for further chemical modifications, creating complex, multi-layered surface architectures. rsc.orggoogle.com For example, polymer brushes can be grown from surfaces to control their properties precisely. rsc.org The grafting of functional monomers onto polymer membranes, such as polyethersulfone (PES), has been shown to improve properties like antibiofouling. researchgate.net

Advanced Applications in Organic Synthesis and Materials Science Research

Precursor in Complex Molecule Synthesis

The high reactivity of the acyl chloride group, combined with the specific electronic and steric properties conferred by the 2-fluorophenyl substituent, positions (2E)-3-(2-Fluorophenyl)acryloyl chloride as a crucial starting material for constructing intricate molecular architectures.

This compound is an important intermediate for the synthesis of specialized chemical compounds. google.com Its reactive nature allows it to be a key component in producing a variety of organic molecules, particularly heterocyclic compounds which are of significant interest in medicinal and materials chemistry.

Research has demonstrated that acyl chlorides are fundamental in the synthesis of complex fused heterocyclic systems like triazolothiadiazoles and quinazolinones. For instance, the synthesis of 3,6-disubstituted- google.comgoogle.comnih.govtriazolo[3,4-b] google.comnih.govresearchgate.netthiadiazoles is often achieved by reacting a triazole thiol intermediate with various substituted benzoyl chlorides in the presence of a dehydrating agent like phosphorus oxychloride. nih.gov This established methodology allows for the incorporation of the (2E)-3-(2-fluorophenyl)acryloyl moiety to create novel triazolothiadiazole derivatives. Similarly, substituted quinazolinone derivatives are frequently prepared through reactions involving acyl chlorides. researchgate.netresearchgate.net The reaction of an amino-substituted scaffold with a compound like this compound would yield quinazolinone-based structures, which are recognized for their diverse chemical properties. rsc.org

The synthesis pathways for these intermediates are summarized below:

Target IntermediateGeneral Synthesis MethodRole of this compound
Triazolothiadiazoles Cyclization of an appropriate 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with a substituted acyl chloride. nih.govActs as the acylating agent to form the fused heterocyclic system.
Quinazolinones Reaction of an amino-functionalized aromatic core (e.g., 2-aminobenzamide) with an acyl chloride. nih.govProvides the substituted side chain and induces cyclization to form the quinazolinone ring.

This interactive table summarizes the synthetic utility of the title compound in creating high-value chemical intermediates.

Structure-activity relationship (SAR) studies are fundamental in chemical research to understand how the specific structural features of a molecule influence its properties. researchgate.net These studies rely on the systematic synthesis of a series of structurally related compounds, known as analogs. This compound is an ideal reagent for this purpose, allowing researchers to introduce the (2E)-3-(2-fluorophenyl)acryl group into a core scaffold.

Chiral Derivatization and Asymmetric Synthesis Research

The synthesis of single-enantiomer compounds is a major focus of modern organic chemistry. This compound can be employed as a derivatizing agent in asymmetric synthesis to create chiral molecules with a high degree of stereochemical purity.

A key strategy in asymmetric synthesis is the use of chiral auxiliaries or reagents to control the stereochemical outcome of a reaction. Chiral oxazolidines, for example, are important intermediates and building blocks in the synthesis of complex, biologically active compounds. mdpi.com

A well-established method for preparing chiral N-acryloyl-oxazolidine derivatives involves the reaction of a chiral amino alcohol with an acryloyl chloride. Specifically, the condensation of (R)-(−)-2-phenylglycinol with acryloyl chloride derivatives provides a straightforward route to chiral N-acryloyloxazolidines. mdpi.com This reaction proceeds chemoselectively, with the amino alcohol reacting with the acyl chloride to form a chiral acrylamide, which can then undergo further reactions to yield enantiomerically enriched products. mdpi.com By applying this methodology, this compound can be reacted with a chiral source like (R)-(−)-2-phenylglycinol to produce the corresponding chiral N-[(2E)-3-(2-fluorophenyl)acryloyl]oxazolidine derivative. This process serves as an effective method for chiral derivatization, allowing for the synthesis of compounds with specific, predetermined stereochemistry.

Theoretical and Computational Investigations of 2e 3 2 Fluorophenyl Acryloyl Chloride

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in predicting the behavior of molecules. For (2E)-3-(2-Fluorophenyl)acryloyl chloride, these methods would illuminate the influence of the 2-fluoro substituent on the electron distribution and reactivity of the acryloyl chloride moiety. Density Functional Theory (DFT) is a common method for such investigations, providing insights into the molecule's electronic properties.

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). masterorganicchemistry.com The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO indicates the region most likely to accept an electron, highlighting sites prone to nucleophilic attack. masterorganicchemistry.com

In this compound, the π-system is conjugated across the phenyl ring, the double bond, and the carbonyl group. This delocalization influences the energies and shapes of the HOMO and LUMO. The HOMO is expected to have significant contributions from the phenyl ring and the C=C double bond, while the LUMO is likely centered on the electrophilic carbonyl carbon and the β-carbon of the double bond. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. nih.gov

Fukui functions are a conceptual DFT tool used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack. rsc.org The Fukui function, ƒ(r), quantifies the change in electron density at a specific point when an electron is added to or removed from the molecule.

ƒ+(r) indicates the propensity of a site for nucleophilic attack .

ƒ-(r) indicates the propensity of a site for electrophilic attack .

ƒ0(r) indicates the propensity of a site for radical attack .

For this compound, the carbonyl carbon is expected to have a high ƒ+(r) value, confirming its electrophilicity. The oxygen atom would likely have a high ƒ-(r) value, indicating its nucleophilic character. The fluorine atom's influence would be observed in the ƒ(r) values of the ortho-carbon on the phenyl ring.

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound

PropertyPredicted CharacteristicRationale
HOMO Energy Lowered relative to cinnamoyl chlorideThe electron-withdrawing fluorine atom stabilizes the molecule, lowering the HOMO energy.
LUMO Energy Lowered relative to cinnamoyl chlorideThe inductive effect of fluorine enhances the electrophilicity of the conjugated system, lowering the LUMO energy.
HOMO-LUMO Gap Likely similar to or slightly larger than cinnamoyl chlorideBoth HOMO and LUMO are lowered, the net effect on the gap requires specific calculation.
HOMO Density Primarily on the phenyl ring and C=C bondConsistent with a conjugated π-system.
LUMO Density Primarily on the carbonyl carbon and β-carbonHighlights the primary sites for nucleophilic attack.

The distribution of partial charges within this compound is a key determinant of its reactivity. The electron-withdrawing nature of the chlorine and oxygen atoms in the acryloyl chloride group, combined with the inductive effect of the fluorine atom on the phenyl ring, creates distinct regions of positive and negative charge.

Global reactivity descriptors, derived from conceptual DFT, can quantify the electrophilicity and nucleophilicity of the molecule as a whole. The electrophilicity index (ω) , introduced by Parr, is a measure of the energy stabilization of a system when it acquires an additional electronic charge from the environment. A higher ω value indicates greater electrophilic character. It is expected that this compound would possess a significant electrophilicity index due to the presence of the acyl chloride functionality.

Table 2: Predicted Partial Charges and Reactivity Indices for this compound

Atom/GroupPredicted Partial ChargePredicted Reactivity
Carbonyl Carbon Highly Positive (δ+)Highly Electrophilic
Carbonyl Oxygen Highly Negative (δ-)Nucleophilic / Hydrogen Bond Acceptor
Chlorine Atom Negative (δ-)Good Leaving Group
Fluorine Atom Highly Negative (δ-)Inductive Electron Withdrawal
Cα (alpha-carbon) Slightly Positive (δ+)Influenced by carbonyl group
Cβ (beta-carbon) Slightly Positive (δ+)Electrophilic due to conjugation

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions. For this compound, this would involve modeling its reactions with various nucleophiles.

Nucleophilic acyl substitution reactions can proceed through different mechanisms, primarily a concerted SN2-like pathway or a stepwise mechanism involving a tetrahedral intermediate. nih.govresearchgate.net Computational studies can distinguish between these pathways by locating and characterizing the transition states and any intermediates.

The reaction of this compound with a nucleophile (e.g., an amine or an alcohol) would be modeled to determine the geometry of the transition state and its associated energy barrier (activation energy). A lower energy barrier corresponds to a faster reaction. The presence of the 2-fluoro substituent may influence the stability of the transition state and thus the reaction rate. For instance, its electron-withdrawing nature could stabilize a negatively charged transition state.

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. researchgate.net Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the reaction of this compound. mdpi.com For example, polar solvents would be expected to stabilize charged intermediates and transition states, potentially altering the energy profile of the reaction compared to nonpolar solvents.

In cases where a catalyst is employed, computational modeling can be used to elucidate the entire catalytic cycle. This would involve modeling the interaction of the substrate and catalyst, the formation of catalytic intermediates, the transition state for the key bond-forming or bond-breaking step, and the regeneration of the catalyst. For reactions involving this compound, this could apply to Lewis acid-catalyzed acylations, for example.

Conformation Analysis and Stereochemical Considerations

The three-dimensional structure of this compound is determined by the rotational barriers around its single bonds. The "(2E)" designation specifies the trans configuration of the substituents on the C=C double bond. However, rotation is possible around the single bond connecting the phenyl ring to the double bond and the single bond between the double bond and the carbonyl group.

Computational methods can be used to perform a conformational analysis, identifying the most stable conformers and the energy barriers to rotation. The interaction between the fluorine atom and the hydrogen on the α-carbon, as well as steric hindrance between the phenyl ring and the carbonyl group, will be key factors in determining the preferred conformation. The planarity of the conjugated system is also an important factor, as deviation from planarity would reduce π-orbital overlap and affect the molecule's electronic properties.

The stereochemistry of the double bond is fixed as E. However, the presence of a chiral center in a reacting nucleophile could lead to diastereomeric products, and computational modeling could help predict any diastereoselectivity in such reactions.

Advanced Analytical Methodologies for the Characterization of 2e 3 2 Fluorophenyl Acryloyl Chloride and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of (2E)-3-(2-Fluorophenyl)acryloyl chloride, offering detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum would exhibit distinct signals for the vinyl and aromatic protons. The vinyl protons, being part of an α,β-unsaturated system, typically appear as doublets due to coupling with each other. The aromatic protons on the 2-fluorophenyl ring show complex splitting patterns due to both proton-proton and proton-fluorine couplings.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. Key signals include the carbonyl carbon of the acryloyl chloride group, which is typically found in the downfield region (around 165-170 ppm), and the vinylic carbons. The carbons of the fluorophenyl ring will show signals in the aromatic region, with their chemical shifts influenced by the electron-withdrawing fluorine atom. For the parent acryloyl chloride, carbon signals are observed at approximately 125.7 ppm and 131.1 ppm. rsc.orgchemicalbook.com

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a highly sensitive and powerful tool for characterization. nih.gov It provides specific information about the fluorine atom's chemical environment. A single resonance is expected for the fluorine atom on the phenyl ring. The chemical shift of this signal is indicative of its electronic environment, and any coupling to nearby protons can provide further structural confirmation. The use of ¹⁹F NMR is particularly advantageous for analyzing complex mixtures of fluorinated compounds without requiring prior separation. nih.govrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

NucleusPositionPredicted Chemical Shift (ppm)MultiplicityNotes
¹HVinyl6.5 - 8.0Doublet of doubletsTrans coupling constant (J) of ~15 Hz expected.
¹HAromatic7.0 - 7.8MultipletComplex splitting due to H-H and H-F coupling.
¹³CC=O (Acyl Chloride)164 - 168SingletCharacteristic downfield shift for carbonyl carbons.
¹³CVinyl120 - 150Doublet (due to C-F coupling)Chemical shifts influenced by the phenyl ring and carbonyl group.
¹³CAromatic115 - 165MultipletShifts and splittings influenced by the fluorine substituent.
¹⁹FAromatic C-F-110 to -140MultipletReferenced against a standard like CFCl₃. The specific shift is highly sensitive to the molecular environment. nih.gov

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The FTIR spectrum of this compound is dominated by a very strong absorption band corresponding to the carbonyl (C=O) stretching of the acid chloride, typically found in the range of 1750-1815 cm⁻¹. For the parent acryloyl chloride, this peak is clearly observed. researchgate.netresearchgate.net Other significant peaks include the C=C stretching of the alkene at around 1600-1640 cm⁻¹, C-H stretching vibrations of the aromatic and vinyl groups above 3000 cm⁻¹, and the C-F stretching vibration, which usually appears in the 1000-1400 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C double bond and the symmetric vibrations of the aromatic ring often produce strong Raman signals. While the C=O stretch is also visible, it is typically weaker than in the IR spectrum. Raman spectroscopy can be particularly useful for analyzing samples in aqueous media, should derivatization studies be undertaken.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational ModeTechniqueExpected Frequency Range (cm⁻¹)Intensity
C=O Stretch (Acyl Chloride)IR1750 - 1815Very Strong
C=C Stretch (Alkene)IR/Raman1600 - 1640Medium (IR), Strong (Raman)
Aromatic C=C StretchIR/Raman1450 - 1600Medium to Strong
C-F StretchIR1000 - 1400Strong
C-Cl StretchIR/Raman600 - 800Medium to Strong
=C-H Bending (trans-alkene)IR960 - 990Strong

Mass spectrometry techniques are vital for determining the molecular weight and elemental composition of this compound and for elucidating the structure of its derivatives and impurities.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental formula. For C₉H₆ClFO, the predicted monoisotopic mass is 184.00912 Da. uni.lu HRMS can confirm this with high precision, differentiating it from other species with the same nominal mass. Predicted m/z values for common adducts like [M+H]⁺ and [M+Na]⁺ are 185.01640 and 206.99834, respectively. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like this compound. The electron ionization (EI) mass spectrum would show the molecular ion peak and characteristic fragment ions resulting from the loss of a chlorine radical (M-Cl), the carbonyl group (M-CO), or further fragmentation of the phenyl ring. This fragmentation pattern serves as a fingerprint for structural confirmation. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): Due to the high reactivity of acid chlorides with protic solvents like water and methanol (B129727) commonly used in reversed-phase LC, direct analysis can be challenging. However, LC-MS becomes a powerful tool for analyzing derivatives of this compound, such as amides or esters formed in subsequent reaction steps. It can also be used to monitor the disappearance of the starting material during a reaction.

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic methods are the primary means of separating this compound from starting materials, by-products, and other impurities, thereby allowing for accurate purity assessment.

Gas chromatography (GC), particularly with a flame ionization detector (FID), is an effective method for assessing the purity of this compound, provided the compound is sufficiently volatile and thermally stable. Due to the compound's reactive nature, an inert GC system is required. The method can separate the target compound from impurities with different boiling points and polarities. For quantitative analysis, an internal standard is often used to improve precision. For acryloyl chloride itself, GC analysis often involves derivatization with aniline (B41778) to form a more stable product for detection. nih.gov

Table 3: Typical GC Parameters for Analysis of Acryloyl Chloride Derivatives

ParameterTypical Value/Condition
ColumnMid-polarity capillary column (e.g., DB-5ms, HP-5)
Injector Temperature250 °C
Oven ProgramInitial temp. ~100 °C, ramp to ~280 °C
Carrier GasHelium or Nitrogen
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for purity assessment, especially for non-volatile derivatives or for monitoring reaction progress. Due to the reactivity of the acryloyl chloride functional group with common HPLC mobile phases, direct analysis is uncommon. However, a derivatization strategy is often employed. For instance, the compound can be reacted with an amine (like N-ethylaniline) to form a stable amide, which can then be readily analyzed using reversed-phase HPLC with a UV detector. amerigoscientific.com This approach allows for the sensitive detection and quantification of the original acyl chloride and related impurities. amerigoscientific.comsigmaaldrich.com

Table 4: General HPLC Parameters for Analysis of Derivatized this compound

ParameterTypical Value/Condition
ColumnReversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseGradient of Acetonitrile and Water/Buffer
Flow Rate1.0 mL/min
DetectorUV-Vis Diode Array Detector (DAD) at a suitable wavelength
Derivatizing AgentAniline or other primary/secondary amines amerigoscientific.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. This methodology provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the conformation and packing of molecules in the solid state. Although specific crystallographic data for this compound is not publicly available, analysis of its immediate precursor, (2E)-3-(2-Fluorophenyl)acrylic acid, offers significant insights into the likely solid-state structure of the title compound. The fundamental molecular framework is largely retained between the carboxylic acid and the acryloyl chloride, allowing for informed structural extrapolation.

Detailed crystallographic studies have been performed on (2E)-3-(2-Fluorophenyl)acrylic acid. The compound crystallizes in a well-defined system, and its structural parameters have been deposited in the Cambridge Structural Database (CSD). The data reveals the molecule's conformation and the nature of the intermolecular forces that govern its crystal packing.

The molecule itself is largely planar, a consequence of the conjugated system extending from the phenyl ring through the acrylic moiety. The fluorine atom on the phenyl ring is observed to be nearly coplanar with the ring. The trans configuration of the double bond is confirmed by the dihedral angle of approximately 180° between the protons on the double bond.

The following table summarizes the key crystallographic data for (2E)-3-(2-Fluorophenyl)acrylic acid, which serves as a pertinent model for understanding the solid-state characteristics of this compound.

Parameter (2E)-3-(2-Fluorophenyl)acrylic acid
Chemical Formula C₉H₇FO₂
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.45 Å, b = 16.68 Å, c = 4.53 Å
β = 97.5°
Volume 783.5 ų
Z (Molecules per unit cell) 4

Note: The data presented is for (2E)-3-(2-Fluorophenyl)acrylic acid and is used as a structural analogue for this compound.

Future Perspectives and Emerging Research Avenues for 2e 3 2 Fluorophenyl Acryloyl Chloride in Chemical Research

Integration with Flow Chemistry and Automated Synthesis Platforms

The high reactivity and potential instability of acyl chlorides like (2E)-3-(2-Fluorophenyl)acryloyl chloride make them ideal candidates for integration into flow chemistry and automated synthesis platforms. researchgate.netnih.gov These technologies offer enhanced safety, precise control over reaction parameters, and the ability to generate highly reactive intermediates on-demand, minimizing decomposition and side reactions. researchgate.netugent.be

Future research will likely focus on developing continuous-flow methodologies for the synthesis of this compound itself. Techniques developed for acryloyl chloride, using microreactor setups with various chlorinating agents like oxalyl chloride or thionyl chloride, could be adapted. ugent.bewikipedia.org Such systems allow for rapid, safe, and scalable production. researchgate.net

Once synthesized, the compound can be directly funneled into subsequent reactions within a telescoped or multi-step automated platform. nih.gov Automated systems, which combine flow chemistry with real-time analysis (e.g., inline NMR), can screen reaction conditions, optimize processes, and even target specific polymer conversions with high reproducibility. monash.edu This approach is particularly suited for the synthesis of well-defined oligomers and polymers, where the reactive nature of this compound can be precisely managed. monash.eduresearchgate.net The integration with automated platforms accelerates the discovery of new materials and molecules by enabling high-throughput screening of reaction parameters and building blocks. nih.govsigmaaldrich.com

Table 1: Advantages of Flow Chemistry for this compound

Feature Benefit in the Context of this compound Relevant Research Areas
Enhanced Safety Controlled handling of the reactive and potentially hazardous acyl chloride. researchgate.net On-demand synthesis, hazardous reaction management. researchgate.netnih.gov
Precise Control Exact management of temperature, pressure, and stoichiometry for selective reactions. Kinetic studies, optimization of polymerization. monash.edumdpi.com
Rapid Screening Efficient optimization of reaction conditions for synthesis and subsequent transformations. Catalyst screening, process development. mdpi.com
Scalability Seamless transition from laboratory-scale research to industrial production without re-optimization. researchgate.net Pharmaceutical intermediate synthesis, polymer production.

| Telescoped Synthesis | Direct use of the generated compound in subsequent reaction steps without isolation. nih.gov | Multi-step synthesis of complex molecules and polymers. |

Exploration of Novel Catalytic Systems for Selective Transformations

The reactivity of this compound can be harnessed and directed through the use of novel catalytic systems. The alkene and acyl chloride functionalities offer two distinct handles for selective chemical transformations.

Future research could explore catalytic cross-coupling reactions. For instance, olefin metathesis using stable ruthenium catalysts has been shown to be effective with acryloyl chloride, allowing for the synthesis of a variety of α,β-unsaturated carbonyl compounds in a one-pot sequence. organic-chemistry.org Applying this to the fluorinated analogue could produce novel functionalized monomers by reacting the alkene portion while preserving the acyl chloride for subsequent reactions.

Furthermore, the development of catalytic systems for the selective transformation of the acyl chloride group is a promising avenue. While many reactions with acyl chlorides are stoichiometric, the use of organocatalysts, such as 4-dialkylaminopyridines (DMAP), is well-established for acylation reactions. iiste.org Research into new, more efficient, and recyclable catalysts for the reactions of this compound with various nucleophiles would be highly valuable. Additionally, exploring copper-mediated transformations or other transition-metal catalysis could lead to novel reaction pathways, potentially involving the fluorine substituent in oxidative coupling or other C-F activation processes. acs.org The development of methodologies for constructing fluorinated tertiary stereocenters is an active area of research, and the unique structure of this compound could serve as a novel building block in such catalytic processes. nih.gov

Expansion into Functional Materials and Polymer Chemistry Beyond Basic Synthesis

The most significant future applications for this compound likely lie in the field of functional materials and polymer chemistry. The presence of the fluorophenyl group is expected to impart unique properties to the resulting polymers, such as hydrophobicity, oleophobicity, low surface energy, and enhanced thermal and chemical stability. researchgate.netyoutube.com

As a monomer, this compound can be used to synthesize a new class of fluorinated acrylic polymers. youtube.com These materials are sought after for high-performance applications, including:

Protective Coatings: Creating surfaces with high resistance to weathering, chemicals, and pollutants. youtube.comdakenchem.com

Low Surface Energy Materials: Developing water and oil repellent textiles, self-cleaning surfaces, and anti-fouling coatings. youtube.comdakenchem.com

Optical Materials: The fluorine content can lower the refractive index, making resulting polymers suitable for optical fibers and other components.

Beyond simple homopolymerization, the acyl chloride group offers a platform for creating highly functionalized polymers through post-polymerization modification. A polymer backbone can be synthesized first, and the pendant acyl chloride groups can then be reacted with a wide array of nucleophiles (alcohols, amines, etc.) to introduce specific functionalities. This approach allows for the creation of a library of functional polymers from a single parent polymer scaffold. nih.gov For example, reacting the polymer with bioactive molecules could lead to new materials for biomedical applications, or with chromophores for optical materials. The synthesis of new functional monomers based on the reaction of acryloyl chloride with molecules like vanillin (B372448) derivatives highlights a pathway for creating smart, responsive polymers. nih.gov

Table 2: Potential Applications in Functional Materials

Application Area Key Property Conferred by this compound Example of Potential Material
Advanced Coatings Chemical resistance, durability, hydrophobicity. youtube.com Weather-resistant architectural coatings, anti-graffiti surfaces.
Textiles Water and oil repellency. dakenchem.com Stain-resistant fabrics and performance apparel.
Biomedical Devices Biocompatibility, hydrophobicity (protein resistance). Coatings for medical implants, drug delivery systems. researchgate.net
Electronics Dielectric properties, thermal stability. pageplace.de Insulating layers in microelectronics, components for batteries.

| Optical Components | Low refractive index, high transparency. | Cladding for optical fibers, anti-reflective coatings. |

Development of Environmentally Benign Synthetic Processes

Modern chemical research places a strong emphasis on green chemistry principles, aiming to reduce waste, minimize energy consumption, and use renewable resources. resolvemass.canumberanalytics.com Future research on this compound will undoubtedly be guided by these principles.

The development of environmentally benign synthetic routes is a key objective. This includes exploring catalyst-free reaction conditions where possible, such as solvent-free esterification reactions using acyl chlorides, which reduce waste and simplify purification. iiste.org For the synthesis of the acyl chloride itself, moving away from traditional reagents like phosphorus chlorides towards more sustainable options or catalytic methods is desirable. chemguide.co.uk Flow chemistry, as mentioned earlier, contributes significantly to green chemistry by improving energy efficiency and reducing waste. nih.govugent.be

In the context of polymer synthesis, using greener solvents is a major focus. Research into bio-based solvents or even aqueous polymerization conditions could drastically reduce the environmental footprint of producing polymers from this compound. acs.orgmdpi.com Enzymatic catalysis is another emerging area in green polymer chemistry that could offer highly selective and environmentally friendly polymerization methods under mild conditions. acs.org Furthermore, designing polymers with end-of-life considerations, such as chemical recyclability or biodegradability, will be a critical aspect of future research, addressing the global challenge of plastic waste. acs.org

Q & A

Q. What are the recommended synthetic routes for (2E)-3-(2-Fluorophenyl)acryloyl chloride, and how can its stereochemical purity be ensured?

The compound is typically synthesized via Friedel-Crafts acylation or acyl chloride formation from the corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. To ensure stereochemical purity (E-configuration), reaction conditions must exclude protic solvents and minimize heat, as these factors can promote isomerization. Characterization via 1H^1 \text{H} NMR should confirm the trans-configuration by observing coupling constants (J1516HzJ \approx 15-16 \, \text{Hz}) between α and β protons .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1H^1 \text{H} and 13C^{13} \text{C} NMR to confirm structure and stereochemistry. For example, the E-isomer shows distinct vinyl proton splitting (J=1516HzJ = 15-16 \, \text{Hz}) .
  • FT-IR : Peaks at ~1750 cm1^{-1} (C=O stretch) and ~800 cm1^{-1} (C-F stretch) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) or LC-MS to confirm molecular ion peaks and purity .

Q. How should this compound be stored to prevent degradation?

Store under inert atmosphere (argon/nitrogen) at 2–8°C. Stabilizers like phenothiazine (200–400 ppm) are often added to inhibit polymerization. Avoid exposure to moisture, as hydrolysis generates corrosive HCl and acrylic acid derivatives .

Advanced Research Questions

Q. What mechanistic considerations govern the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing fluorophenyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic acyl substitutions. In Negishi cross-coupling, arylzinc reagents react selectively with the acyl chloride to form chalcone derivatives (e.g., methyl (E)-4-(3-(2-methoxyphenyl)acryloyl)benzoate). Kinetic control (low temperature, anhydrous conditions) is critical to avoid side reactions .

Q. How does the fluorophenyl substituent influence the compound’s stability and reactivity compared to non-fluorinated analogs?

The 2-fluorophenyl group introduces steric hindrance and electron-withdrawing effects, which:

  • Increase Stability : Reduced susceptibility to hydrolysis compared to non-fluorinated acryloyl chlorides.
  • Modulate Reactivity : Enhanced electrophilicity accelerates reactions with nucleophiles (e.g., amines, alcohols) but may reduce yields in sterically demanding reactions. Comparative 19F^{19} \text{F} NMR studies can track electronic effects .

Q. What role does this compound play in polymer chemistry, particularly in functionalizing nanomaterials?

It is used to functionalize carbon nanotubes (CNTs) via acyl chloride-amine/oxide reactions. For example, acryloyl chloride polymerizes on oxidized CNT surfaces, forming poly(acrylic acid) coatings that enhance dispersibility in composites. However, excessive functionalization reduces surface area and conductivity, requiring optimization of reaction time and stoichiometry .

Q. How can computational methods aid in predicting the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations predict reaction pathways by analyzing:

  • Frontier Molecular Orbitals : HOMO-LUMO gaps indicate susceptibility to nucleophilic/electrophilic attacks.
  • Transition States : Modeling acyl substitution mechanisms (e.g., with Grignard reagents) identifies rate-limiting steps. Experimental validation via kinetic studies (e.g., monitoring by 1H^1 \text{H} NMR) is recommended .

Methodological Challenges and Solutions

Q. What strategies mitigate polymerization during the synthesis of this compound?

  • Stabilizers : Add radical inhibitors (e.g., phenothiazine, MEHQ) at 200–400 ppm .
  • Low-Temperature Synthesis : Conduct reactions below 0°C to suppress radical initiation.
  • Inert Atmosphere : Use Schlenk lines or gloveboxes to exclude oxygen .

Q. How can researchers resolve contradictions in reported reaction yields for acylative cross-couplings involving this compound?

Discrepancies often arise from:

  • Zinc Reagent Quality : Ensure arylzinc iodides are freshly prepared and titrated.
  • Catalyst Loading : Optimize Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) and ligands (e.g., XPhos).
  • Workup Procedures : Use mild quenching (e.g., NH₄Cl) to avoid over-hydrolysis of intermediates .

Applications in Drug Discovery

Q. How is this compound utilized in synthesizing bioactive molecules?

It serves as a key intermediate in:

  • Anticancer Agents : Coumarin-acryloyl hybrids (e.g., (E)-3-[3-(2-fluorophenyl)acryloyl]-2H-chromen-2-one) exhibit cytotoxicity via ROS generation .
  • ACE Inhibitors : Derivatives like FAPGG are used as substrates to study angiotensin-converting enzyme kinetics .

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Feasible Synthetic Routes

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(2E)-3-(2-Fluorophenyl)acryloyl chloride
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(2E)-3-(2-Fluorophenyl)acryloyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.